3-(2-Methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one
Overview
Description
3-(2-Methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one typically involves the condensation of 2-methoxyphenol with 2,3,6-trichlorobenzaldehyde in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trichlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve the use of solvents such as dichloromethane, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
3-(2-Methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can scavenge free radicals, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-7-[(2,4,5-trichlorophenyl)methoxy]chromen-4-one
- 3-(2-Methoxyphenyl)-7-[(2,4,6-trichlorophenyl)methoxy]chromen-4-one
- 3-(2-Methoxyphenyl)-7-[(2,3,5-trichlorophenyl)methoxy]chromen-4-one
Uniqueness
Compared to similar compounds, 3-(2-Methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one exhibits unique properties due to the specific arrangement of the trichlorophenyl group. This arrangement can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[(2,3,6-trichlorophenyl)methoxy]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3O4/c1-28-20-5-3-2-4-14(20)16-11-30-21-10-13(6-7-15(21)23(16)27)29-12-17-18(24)8-9-19(25)22(17)26/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISDZVBSDUXJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC(=C4Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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